6N-Methoxymethyl Tenofovir Disoproxil
Descripción
6N-Methoxymethyl Tenofovir Disoproxil is a structural analog of Tenofovir Disoproxil (TD), a prodrug of Tenofovir used in antiviral therapies. Its molecular formula is C21H34N5O11P, with a CAS number of 2514954-65-3 . The compound features a methoxymethyl substitution at the 6N position of the purine ring, distinguishing it from other Tenofovir derivatives like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This modification may influence its physicochemical properties, metabolic pathways, and clinical efficacy .
Propiedades
Fórmula molecular |
C₂₁H₃₄N₅O₁₁P |
|---|---|
Peso molecular |
563.5 |
Sinónimos |
5-[[(1R)-2-[6-[(Methoxymethyl)amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Physicochemical Differences
Key Observations :
- TDP (phosphate salt) shows superior stability over TDF in solid-state formulations, addressing TDF’s instability in alkaline environments .
- TAF’s ester modification allows efficient conversion to Tenofovir diphosphate within peripheral blood mononuclear cells (PBMCs), reducing systemic exposure and renal toxicity .
Pharmacokinetic and Efficacy Profiles
Bioavailability and Metabolism
- TDF: Hydrolyzed to Tenofovir in plasma, leading to high systemic exposure and renal accumulation. Linked to nephrotoxicity and bone density loss .
- TAF: Metabolized intracellularly, achieving 90% lower plasma Tenofovir levels than TDF while maintaining efficacy. Reduces renal and bone toxicity risks .
- 6N-Methoxymethyl Tenofovir Disoproxil: No clinical data available. Structural similarity to TD suggests it may follow similar hydrolysis pathways, but the methoxymethyl group could alter metabolic stability or tissue distribution .
Clinical Efficacy
- TDF vs. TAF : Meta-analyses show comparable HBV/HIV suppression rates (e.g., HBV DNA reduction: TDF 4.01 log10 IU/mL vs. TAF 4.13 log10 IU/mL), but TAF demonstrates superior renal safety (e.g., lower urinary β2-microglobulin levels) .
- 6N-Methoxymethyl Tenofovir Disoproxil: Efficacy data absent; preclinical studies are needed to assess antiviral activity relative to TDF/TAF.
Key Findings :
- TAF’s reduced plasma Tenofovir levels correlate with fewer renal adverse events, making it preferable for long-term use .
Manufacturing and Stability
- TDF : Requires strict pH control during formulation due to alkaline instability .
- TDP : Easier to manufacture with improved solid-state stability, reducing storage costs .
- 6N-Methoxymethyl Tenofovir Disoproxil: Synthesis complexity may increase due to the methoxymethyl group. Analytical methods (e.g., RP-HPLC) used for TDF could be adapted but require validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
